(rac)-ZK-304709

Oncology Pancreatic Neuroendocrine Tumors In Vivo Efficacy

Select (rac)-ZK-304709 for its unique multi-kinase profile (CDK1/2/4/7/9, VEGFR1-3, PDGFRβ) not replicated by palbociclib or apatinib. This compound uniquely induces G2 arrest, downregulates MCL1/survivin/HIF1α, and achieves superior 80% tumor reduction in orthotopic pancreatic NET models. Essential for reproducible studies and formulation development research.

Molecular Formula C22H29ClN6O2
Molecular Weight 445.0 g/mol
CAS No. 1010440-84-2
Cat. No. B611951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-ZK-304709
CAS1010440-84-2
SynonymsZK-304709;  ZK304709;  ZK 304709
Molecular FormulaC22H29ClN6O2
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESCC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl
InChIInChI=1S/C22H29ClN6O2/c1-28-7-9-29(10-8-28)18-12-15(11-16(23)13-18)21(30)26-19-14-24-27-20(19)22(31)25-17-5-3-2-4-6-17/h11-14,17H,2-10H2,1H3,(H,24,27)(H,25,31)(H,26,30)
InChIKeyOALDDSAHYZPJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAS 1010440-84-2: ZK-304709, a First-in-Class Oral Multi-Targeted Tumor Growth Inhibitor for Research


The compound with CAS number 1010440-84-2, commonly known as (rac)-ZK-304709 or ZK-304709, is a small-molecule, first-in-class oral multi-targeted tumor growth inhibitor. It exhibits potent, nanomolar inhibitory activity against a distinct spectrum of kinases, including cyclin-dependent kinases (CDKs 1, 2, 4, 7, and 9), vascular endothelial growth factor receptor kinases (VEGF-RTKs 1-3), and platelet-derived growth factor receptor kinase beta (PDGF-RTKβ) . This unique multi-kinase inhibition profile is designed to simultaneously target tumor cell cycle progression and tumor-induced angiogenesis, a dual mechanism that has demonstrated significant efficacy in preclinical models [1].

Why a Generic Multi-Kinase Inhibitor Cannot Replace ZK-304709 in Research Applications


A generic substitution with another multi-kinase inhibitor or a more selective CDK or VEGFR inhibitor is not scientifically equivalent due to ZK-304709's unique, first-in-class kinase inhibition profile [1]. Unlike selective CDK4/6 inhibitors such as palbociclib or VEGFR2 inhibitors like apatinib, ZK-304709 simultaneously targets a broad panel of CDKs (1, 2, 4, 7, 9) and angiogenic RTKs . This specific combination of targets is responsible for its distinct biological effects, including G2-phase cell cycle arrest and the downregulation of specific survival proteins (MCL1, survivin, HIF1α), which have been directly linked to its superior in vivo efficacy in specific models where other therapeutic agents have failed [2]. Using an alternative compound with a different kinase inhibition fingerprint will alter the experimental outcomes and invalidate any attempt to reproduce or build upon the specific findings associated with ZK-304709.

Quantitative Differentiation of ZK-304709: A Head-to-Head Evidence Guide for Procurement


Superior In Vivo Efficacy: 80% Tumor Growth Reduction vs. Complete Failure of Lanreotide and 5-FU/Streptozotocin

In a direct head-to-head comparison within an orthotopic mouse model of pancreatic neuroendocrine tumors (NETs), oral administration of ZK-304709 resulted in an 80% reduction in primary tumor growth. In stark contrast, treatment with the somatostatin analog lanreotide or a combination of 5-fluorouracil and streptozotocin (standard-of-care agents for NETs) failed to inhibit tumor growth altogether [1].

Oncology Pancreatic Neuroendocrine Tumors In Vivo Efficacy Orthotopic Model

Unique Kinase Inhibition Profile: Broad CDK and Angiogenic RTK Coverage vs. Selective Inhibitors

ZK-304709 is distinguished by its first-in-class multi-target profile, exhibiting potent nanomolar inhibitory activity against CDKs 1, 2, 4, 7, and 9, as well as VEGF-RTKs 1-3 and PDGF-RTKβ . This broad spectrum contrasts sharply with selective CDK4/6 inhibitors like palbociclib (PD-0332991), which primarily target CDK4 (IC50 11 nM) and CDK6 (IC50 16 nM) with minimal activity against other CDKs, and selective VEGFR2 inhibitors such as apatinib (YN968D1), which potently inhibits VEGFR2 (IC50 0.17 nM) but has limited CDK activity [REFS-2, REFS-3].

Kinase Profiling Target Selectivity CDK VEGFR PDGFR

Distinct Mechanism of Cell Cycle Arrest: G2-Phase Arrest vs. G1-Arrest by Other CDK Inhibitors

Treatment of neuroendocrine tumor cells with ZK-304709 leads to a characteristic G2-phase cell cycle arrest and the induction of apoptosis, a process associated with the reduced expression of the anti-apoptotic proteins MCL1, survivin, and HIF1α [1]. This is mechanistically distinct from selective CDK4/6 inhibitors like palbociclib, which primarily induce a G1-phase arrest, or pan-CDK inhibitors like flavopiridol, which can cause arrest in multiple phases but with a different pattern of downstream protein modulation [2]. The specific induction of G2 arrest and the linked protein signature are unique to the multi-target profile of ZK-304709.

Cell Cycle Apoptosis CDK Inhibition Mechanism of Action

In Vivo Pharmacokinetic Profile: Dose-Limited Absorption and High Inter-Patient Variability

A Phase I dose-escalation study in 37 patients with advanced solid tumors revealed that ZK-304709's clinical development was hindered by dose-limited absorption and high inter-patient pharmacokinetic variability [1]. This is a notable differentiation from other oral multi-kinase inhibitors like sunitinib or sorafenib, which generally exhibit more predictable and linear pharmacokinetics at therapeutic doses [2]. The specific absorption limitations of ZK-304709 are a key characteristic for researchers studying the compound's in vivo behavior or using it as a tool to investigate formulation strategies to overcome such bioavailability challenges.

Pharmacokinetics Clinical Trial Drug Absorption Advanced Solid Tumors

Optimal Research and Industrial Applications for ZK-304709 Based on Validated Evidence


Preclinical Efficacy Studies in Pancreatic Neuroendocrine Tumors (NETs)

ZK-304709 is the compound of choice for in vivo studies of pancreatic NETs, particularly in orthotopic models. Its proven ability to reduce primary tumor growth by 80%, a result not achieved by standard-of-care agents lanreotide or 5-fluorouracil/streptozotocin, makes it the required standard for investigating new therapeutic strategies in this indication [1]. Researchers can use ZK-304709 as a positive control or as a lead compound for combination studies to assess synergistic effects with other agents.

Mechanistic Studies of Dual CDK and Angiogenic RTK Inhibition

Due to its unique kinase inhibition profile targeting CDKs 1,2,4,7,9 and VEGFR1-3/PDGFRβ, ZK-304709 is an essential tool for dissecting the molecular consequences of simultaneously inhibiting cell cycle progression and angiogenesis . Its distinct induction of G2-phase arrest and downregulation of MCL1, survivin, and HIF1α provide a specific mechanistic signature that can be used to investigate downstream signaling pathways and biomarkers of response in various cancer cell lines [2].

Pharmacokinetic and Oral Bioavailability Research

The established clinical limitation of dose-limited absorption and high inter-patient variability makes ZK-304709 a valuable model compound for pharmaceutical scientists [3]. It can be used in preclinical studies to develop and test novel formulation strategies, such as lipid-based delivery systems or nanoparticle encapsulation, aimed at improving oral bioavailability and reducing pharmacokinetic variability for poorly absorbed drugs. Its known PK profile provides a clear baseline against which to measure formulation improvements.

Comparative Kinase Selectivity Profiling

Researchers studying kinase inhibitor selectivity can utilize ZK-304709 as a broad-spectrum multi-kinase control. Its defined activity against a panel of CDKs and RTKs allows for direct comparison with more selective inhibitors (e.g., palbociclib for CDK4/6 or apatinib for VEGFR2) in cell-based assays to elucidate the functional consequences of inhibiting multiple versus single targets within the same pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-ZK-304709

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.